

Spectroscopic Profile of 4-Methyl-L-leucine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-L-leucine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Methyl-L-leucine**, more commonly known as L-leucine. This essential amino acid is a fundamental building block of proteins and plays a crucial role in various metabolic pathways. Understanding its spectroscopic signature is vital for its identification, quantification, and characterization in a wide range of scientific applications, from metabolomics to pharmaceutical development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analysis of L-leucine.

Table 1: ^1H NMR Spectroscopic Data for L-leucine

Chemical Shift (ppm)	Multiplicity	Assignment
~3.72	Triplet	$\alpha\text{-CH}$
~1.70	Multiplet	$\beta\text{-CH}_2$ and $\gamma\text{-CH}$
~0.95	Doublet	$\delta\text{-CH}_3$ (diastereotopic)

Solvent: D₂O, Reference: DSS. Chemical shifts can vary slightly depending on the solvent and pH.

Table 2: ¹³C NMR Spectroscopic Data for L-leucine

Chemical Shift (ppm)	Assignment
~178.4	C=O (Carboxyl)
~56.1	α-CH
~42.5	β-CH ₂
~26.9	γ-CH
~24.8, ~23.6	δ-CH ₃ (diastereotopic)

Solvent: D₂O, Reference: DSS. Chemical shifts can vary slightly depending on the solvent and pH.

Table 3: Key IR Absorption Bands for L-leucine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3150 - 2800	Strong, Broad	N-H stretch (from NH ₃ ⁺)
2960 - 2870	Medium	C-H stretch (aliphatic)
~1580	Strong	N-H bend (asymmetric)
~1510	Strong	C=O stretch (asymmetric, from COO ⁻)
~1470	Medium	C-H bend (asymmetric)
~1410	Medium	C=O stretch (symmetric, from COO ⁻)
~1370	Medium	C-H bend (symmetric)

Sample prepared as a KBr pellet.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for L-leucine

m/z	Relative Intensity (%)	Assignment of Fragment Ion
131	~5	$[M]^+$ (Molecular Ion)
86	100	$[M - \text{COOH}]^+$
74	~40	$[\text{CH}(\text{NH}_2)\text{COOH}]^+$
57	~90	$[\text{C}_4\text{H}_9]^+$ (isobutyl cation)
44	~60	$[\text{NH}_2=\text{CH}_2]^+ + \text{CO}_2$
41	~55	$[\text{C}_3\text{H}_5]^+$

Fragmentation patterns can vary based on the ionization method and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of L-leucine for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D_2O) in a clean, dry vial. The use of deuterated solvents is crucial to avoid large solvent signals in the ^1H NMR spectrum and to provide a lock signal for the spectrometer.
- For aqueous samples, an internal standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (TSP) should be added for chemical shift referencing.

- If any solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

- Cap the NMR tube and label it clearly.

2. Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

- ^1H NMR Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay (d1): 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: Approximately 12-16 ppm.

- ^{13}C NMR Parameters:

- Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, as the natural abundance of ^{13}C is low.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: Approximately 200-250 ppm.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.

- Perform baseline correction.
- Calibrate the chemical shift scale using the reference signal (e.g., DSS at 0.0 ppm).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Dry both the L-leucine sample and high-purity, spectroscopy-grade Potassium Bromide (KBr) in an oven to remove any moisture, which can interfere with the spectrum.
- In an agate mortar, grind a small amount (1-2 mg) of L-leucine into a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar.
- Gently but thoroughly grind the L-leucine and KBr together to create a homogeneous mixture. The final concentration of the sample in KBr should be around 0.5-1.0%.
- Transfer the mixture to a pellet-forming die.
- Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: Typically 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans are usually sufficient to obtain a good signal-to-noise ratio.
- Acquire a background spectrum of the empty sample compartment first.

- Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation and Derivatization (for GC-MS):

- For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar and non-volatile L-leucine must be derivatized to increase its volatility.[\[1\]](#)
- A common derivatization procedure involves silylation. For instance, a dried aliquot of the sample can be reacted with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a solvent such as acetonitrile, followed by heating.[\[1\]](#)
- Another method is derivatization with propyl chloroformate.[\[2\]](#) This can often be carried out directly in aqueous samples.[\[3\]](#)[\[4\]](#)

2. GC-MS Analysis:

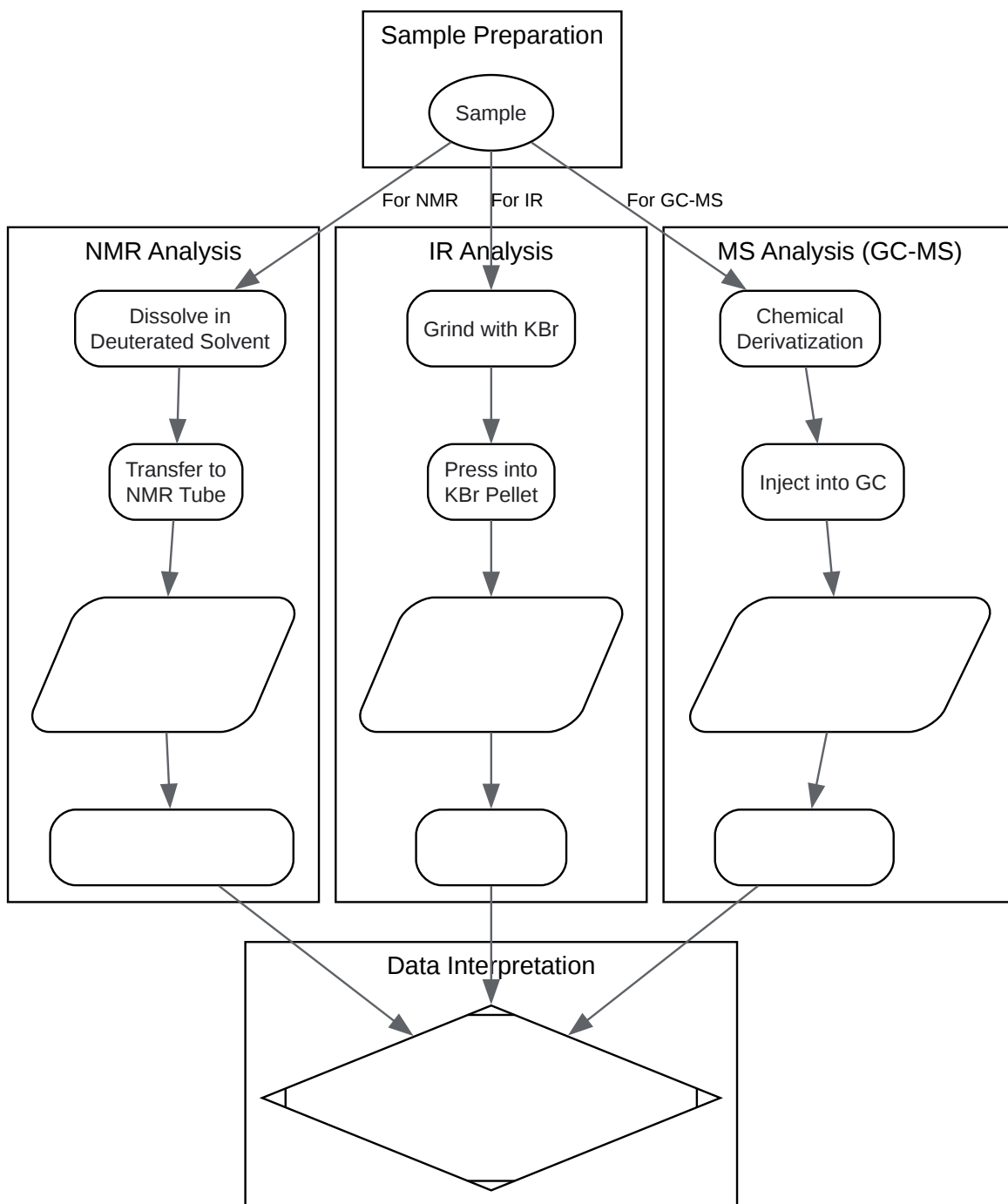
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer, typically with an Electron Ionization (EI) source.
- GC Parameters:
 - Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is commonly used.[\[5\]](#)
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the derivatized analyte without causing thermal degradation (e.g., 250-280 °C).
 - Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C).[\[1\]](#)
 - Carrier Gas: Helium is typically used as the carrier gas.

- MS Parameters (EI):
 - Ionization Energy: Standard EI is performed at 70 eV.
 - Mass Range: A scan range of m/z 40-500 is generally sufficient to detect the molecular ion and key fragments of derivatized L-leucine.
 - Source Temperature: Typically maintained around 230 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **4-Methyl-L-leucine**.

General Workflow for Spectroscopic Analysis of 4-Methyl-L-leucine

[Click to download full resolution via product page](#)Caption: Spectroscopic analysis workflow for **4-Methyl-L-leucine**.

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